(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Description
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is a non-natural amino acid derivative featuring a benzotriazole substituent at the β-position of the alanine backbone. The benzotriazole moiety, a heterocyclic aromatic system with three nitrogen atoms, confers unique electronic and steric properties to the compound, making it valuable in medicinal chemistry and peptide synthesis as a building block or protease inhibitor . Its molecular formula is C₉H₁₀ClN₅O₂, with a molecular weight of 279.67 g/mol (exact values may vary depending on isotopic composition). The compound is commercially available through suppliers such as Santa Cruz Biotechnology (catalog numbers sc-341147 and sc-341147A) at premium pricing (e.g., $1,288.00 for 1 g), reflecting its specialized synthetic complexity .
Properties
IUPAC Name |
(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPEOGJNGRKID-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole ring is synthesized through a cycloaddition reaction involving azides and alkynes, often catalyzed by copper(I) salts (CuAAC reaction).
Coupling with Amino Acid: The benzotriazole derivative is then coupled with an amino acid, such as serine, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The benzotriazole ring can be reduced to form dihydrobenzotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitroso, nitro, dihydrobenzotriazole, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Electronic and Steric Effects
- Benzotriazole vs.
- Azo Group vs. Benzotriazole : The phenylazo-substituted analogue (CAS 2137036-84-9) exhibits photoisomerization properties, making it suitable for light-responsive applications, unlike the benzotriazole variant .
Biological Activity
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride, commonly referred to as a benzotriazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 242.66 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Antimicrobial Properties
Benzotriazoles, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that benzotriazole compounds exhibit effectiveness against various bacterial strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens . The presence of bulky hydrophobic groups in some derivatives enhances their antimicrobial efficacy.
Antiparasitic Activity
Research has indicated that certain benzotriazole derivatives demonstrate antiparasitic properties. For instance, compounds structurally related to benzotriazole have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that specific derivatives could inhibit the growth of both epimastigote and trypomastigote forms of the parasite, with significant dose-dependent effects observed at concentrations as low as 25 μg/mL .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Inhibition of Class I PI3-kinase enzymes is a notable mechanism through which these compounds exert their anti-tumor effects. This pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapies . The structural features of this compound may contribute to its inhibitory effects on these enzymes.
Summary of Biological Activities
Study on Antimicrobial Efficacy
A study published in the "Journal of Medicinal Chemistry" reported on the synthesis and evaluation of various benzotriazole derivatives for their antimicrobial properties. Among these, this compound was highlighted for its potent activity against Gram-positive and Gram-negative bacteria .
Investigation into Antiparasitic Effects
In another significant study focusing on antiparasitic activity, researchers tested several benzotriazole derivatives against Trypanosoma cruzi. The results indicated that certain modifications to the benzotriazole structure enhanced efficacy against both forms of the parasite, suggesting potential pathways for drug development targeting Chagas disease .
Antitumor Mechanism Exploration
Further research explored the antitumor mechanisms of benzotriazole derivatives. The findings suggested that the inhibition of PI3K enzymes could be a promising strategy for developing anticancer agents based on this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
